molecular formula C24H18FN5O3 B2679518 N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1105230-80-5

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2679518
CAS No.: 1105230-80-5
M. Wt: 443.438
InChI Key: AZFVDXVZFNEZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fluorophenyl acetamide moiety and a p-tolyloxy-substituted triazoloquinoxaline core. Its structure combines a planar quinoxaline system, which facilitates DNA intercalation, with a triazole ring that enhances metabolic stability and binding affinity to biological targets . The p-tolyloxy group at position 4 and the 4-fluorophenyl acetamide side chain are critical for modulating solubility, pharmacokinetics, and target specificity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-15-6-12-18(13-7-15)33-23-22-28-29(14-21(31)26-17-10-8-16(25)9-11-17)24(32)30(22)20-5-3-2-4-19(20)27-23/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFVDXVZFNEZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by reacting a quinoxaline derivative with a suitable triazole precursor under acidic or basic conditions.

    Introduction of the p-tolyloxy group: This step involves the nucleophilic substitution of a halogenated triazoloquinoxaline intermediate with p-tolyl alcohol in the presence of a base.

    Acylation reaction: The final step involves the acylation of the triazoloquinoxaline derivative with 4-fluoroaniline and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazoloquinoxaline derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can be contextualized by comparing it to analogous triazoloquinoxaline and acetamide derivatives. Below is a detailed analysis:

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Structural Differences: The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl moiety. Additionally, a methyl group is present at position 1 of the triazoloquinoxaline core.
  • Impact on Activity: The chloro substituent increases molecular weight (367.79 g/mol vs. ~455.45 g/mol for the target compound) and may enhance lipophilicity.
  • Synthesis : Prepared via nucleophilic substitution and cyclization, similar to methods in .

Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline Derivatives

  • Structural Differences: These compounds feature two fused triazolo rings instead of one, with a sulfanyl bridge linking the triazoloquinoxaline core to the acetamide group.
  • Biological Activity: A bis-triazolo derivative, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide, demonstrated superior cytotoxicity (IC₅₀ < 10 μM against Caco-2 cells) compared to mono-triazolo analogs. This is attributed to enhanced DNA intercalation and TopoII inhibition .

Thiazole- and Quinazolinone-Based Acetamides

  • Structural Differences: Compounds like N-(4-phenylthiazol-2-yl)acetamide () or quinazolinone-thioacetamides () lack the triazoloquinoxaline core.

Mechanistic and Pharmacological Insights

  • TopoII Inhibition: The target compound’s triazoloquinoxaline core intercalates into DNA, stabilizing the TopoII-DNA cleavage complex and inducing apoptosis. The p-tolyloxy group enhances binding to the enzyme’s hydrophobic pocket .
  • Role of Fluorophenyl Group : The 4-fluorophenyl moiety improves metabolic stability and bioavailability compared to unsubstituted phenyl analogs, as fluorine reduces cytochrome P450-mediated oxidation .
  • Tautomerism and Stability: Like compounds in , the triazoloquinoxaline system may exhibit tautomerism, but spectral data (e.g., absence of νS-H in IR) confirm the dominance of the thione tautomer, ensuring structural integrity under physiological conditions .

Biological Activity

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Base Structure : [1,2,4]triazolo[4,3-a]quinoxaline
  • Substituents :
    • 4-Fluorophenyl group
    • p-Tolyloxy group
    • Acetamide functional group

This structural complexity contributes to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound acts as a DNA intercalator and topoisomerase II inhibitor. This dual action disrupts DNA replication in cancer cells, leading to apoptosis.
  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines including:
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG2 (hepatocellular carcinoma)
    • HCT116 (colorectal carcinoma)
    • MCF-7 (breast cancer)

In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer types .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231<5DNA intercalation
HepG2<10Topoisomerase II inhibition
HCT116<8Apoptosis induction
MCF-7<6Cell cycle arrest

Antibacterial Activity

The triazoloquinoxaline scaffold has also been explored for its antibacterial properties. Studies have reported:

  • Broad Spectrum Activity : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Specific Findings : Some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

These findings highlight the potential of this compound as a lead compound for developing new antibacterial agents .

Case Studies and Research Findings

  • Ezzat et al. Study (2023) :
    • Investigated various triazoloquinoxaline derivatives for anticancer properties.
    • Found that certain compounds had low-micromolar cytotoxicity against MDA-MB-231 cells.
    • Suggested that hydrophobic aryl tails enhance biological activity .
  • El-Adl et al. Research :
    • Focused on anti-proliferative activities against multiple cancer cell lines.
    • Identified derivatives that acted as potent DNA intercalators and showed promise in inhibiting tumor growth .
  • Antibacterial Screening :
    • A range of synthesized triazoloquinoxalines were tested against bacterial strains.
    • Results indicated significant activity against resistant strains of bacteria, suggesting a potential for therapeutic application in treating infections .

Q & A

Basic: What synthetic strategies are employed to construct the [1,2,4]triazolo[4,3-a]quinoxaline core in this compound?

Methodological Answer:
The triazoloquinoxaline core is typically synthesized via cyclocondensation reactions. A common approach involves reacting quinoxaline derivatives with hydrazine derivatives under controlled conditions to form the triazole ring. For example, nitration of quinoxaline followed by reduction and cyclization with acyl hydrazides can yield the triazoloquinoxaline scaffold. Key steps include optimizing reaction temperatures (80–120°C) and using catalysts like acetic acid or palladium complexes to enhance regioselectivity . Post-cyclization, the p-tolyloxy group is introduced via nucleophilic aromatic substitution, requiring anhydrous conditions and bases like potassium carbonate .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions and hydrogen bonding patterns. For instance, intramolecular C–H···O interactions in analogous acetamides are identified through downfield shifts in proton signals .
  • X-ray Crystallography: Single-crystal diffraction provides bond lengths, angles, and packing interactions. Monoclinic crystal systems (e.g., space group Cc) with intermolecular N–H···O hydrogen bonds are commonly observed in related triazoloquinoxalines .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, ensuring purity >95% .

Advanced: How can reaction conditions be optimized for introducing the p-tolyloxy group at the 4-position of the triazoloquinoxaline core?

Methodological Answer:

  • Catalyst Screening: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) improves regioselectivity. Ligands like XPhos enhance yields in aryl ether formation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states during nucleophilic substitution.
  • Temperature Control: Reactions at 80–100°C minimize side products like dehalogenated byproducts .
  • Base Selection: Potassium tert-butoxide or Cs₂CO₃ facilitates deprotonation of p-tolyl alcohol, improving nucleophilicity .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Dose-Response Curves: Use at least five concentration points to ensure reproducibility.
  • Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assays) to confirm target specificity .
  • Control Experiments: Include positive controls (e.g., known kinase inhibitors) and verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Data Normalization: Account for batch-to-batch variability in compound purity via HPLC .

Basic: What role does the 4-fluorophenyl group play in the compound’s electronic and steric properties?

Methodological Answer:
The 4-fluorophenyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbonyl group. This stabilizes the molecule via resonance and hydrogen bonding (e.g., F···H–N interactions in crystal lattices). Steric effects are minimal due to its planar structure, allowing efficient π-π stacking with biological targets like kinase ATP-binding pockets .

Advanced: What structural modifications could improve bioavailability while retaining activity?

Methodological Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to 2.5–3.0, enhancing aqueous solubility .
  • Prodrug Design: Mask the acetamide group as an ester to improve membrane permeability, with enzymatic cleavage in vivo .
  • Salt Formation: Prepare hydrochloride or sodium salts to enhance dissolution rates .

Basic: How is purity validated post-synthesis, and what thresholds are acceptable for biological testing?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required, with retention time matching authentic standards .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4% tolerance) .
  • Melting Point: Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .

Advanced: Which computational methods predict binding modes and SAR for this compound?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721 and Thr830) for hydrogen bonding .
  • Molecular Dynamics (MD): Simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Models: Use 2D/3D descriptors (e.g., topological polar surface area) to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.